molecular formula C15H21N3O2 B6637708 N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide

Katalognummer B6637708
Molekulargewicht: 275.35 g/mol
InChI-Schlüssel: SKKIQZMFFZAICW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. It was first synthesized by Janssen Pharmaceutica in 2005 and has since been studied for its potential therapeutic applications.

Wirkmechanismus

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide acts as a selective antagonist of the histamine H4 receptor, which is primarily expressed on immune cells. By blocking the activation of this receptor, this compound inhibits the release of pro-inflammatory cytokines and chemokines, which reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of disease. It has been shown to reduce airway inflammation and hyperresponsiveness in a mouse model of asthma, as well as reduce inflammation in a mouse model of inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide in lab experiments is its selectivity for the histamine H4 receptor, which allows for more precise targeting of immune cells involved in inflammation. However, one limitation is that it may not be effective in all types of inflammation, as the histamine H4 receptor is not expressed on all immune cells.

Zukünftige Richtungen

There are several future directions for research on N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide. One potential application is in the treatment of chronic obstructive pulmonary disease (COPD), as it has been shown to reduce airway inflammation in a mouse model of asthma. Additionally, further studies could investigate the potential of this compound in combination with other anti-inflammatory drugs for the treatment of various inflammatory diseases. Finally, research could focus on developing more potent and selective H4 receptor antagonists for therapeutic use.

Synthesemethoden

The synthesis of N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide involves the reaction of 1,2-dibromoethane with 1H-indazole-3-carboxylic acid to form 1-(1H-indazol-3-yl)ethanone. This intermediate is then reacted with 4,4-dimethylpentan-2-one and hydroxylamine hydrochloride to yield this compound.

Wissenschaftliche Forschungsanwendungen

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, as well as the recruitment of immune cells to sites of inflammation.

Eigenschaften

IUPAC Name

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)8-10(9-19)16-14(20)13-11-6-4-5-7-12(11)17-18-13/h4-7,10,19H,8-9H2,1-3H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKIQZMFFZAICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CO)NC(=O)C1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.